molecular formula C10H9Cl2NO3 B494638 Methyl 2-[(3,4-dichlorobenzoyl)amino]acetate

Methyl 2-[(3,4-dichlorobenzoyl)amino]acetate

Cat. No. B494638
M. Wt: 262.09g/mol
InChI Key: GXJPXWMIOFURQB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07217708B2

Procedure details

Dichloromethane (150 mL) and then triethylamine (33.0 mL, 234 mmol, 2.0 eq.) were added to glycine methyl ester hydrochloride (14.7 g, 117 mmol, 1.0 eq.). The mixture was stirred and cooled to 2° C. using an ice/water bath. A solution of 3,4-dichlorobenzoyl chloride (24.55 g, 117 mmol, 1.0 eq.) in dichloromethane (75 mL) was added over 7 minutes. The mixture was stirred for 1 hour at 2° C., then left to stir at room temperature overnight (16 hours). Water (225 mL) was added and the mixture was stirred rapidly for 30 minutes at room temperature. The layers were separated. The organic layer was washed with water (225 mL), then evaporated to dryness using a rotary evaporator to give an off-white solid. The isolated solid (26.18 g, 85%) was added to dichloromethane (300 mL, 10 vols.) with 1 M sodium hydroxide solution (300 mL, 10 vols). The lower organic layer was concentrated to dryness in vacuo (25.91 g, 84%).
Quantity
24.55 g
Type
reactant
Reaction Step One
Quantity
75 mL
Type
solvent
Reaction Step One
[Compound]
Name
solid
Quantity
26.18 g
Type
reactant
Reaction Step Two
Quantity
300 mL
Type
reactant
Reaction Step Two
Quantity
300 mL
Type
solvent
Reaction Step Two
Quantity
33 mL
Type
reactant
Reaction Step Three
Quantity
14.7 g
Type
reactant
Reaction Step Three
Quantity
150 mL
Type
solvent
Reaction Step Three
Name
Quantity
225 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
C(N(CC)CC)C.Cl.[CH3:9][O:10][C:11](=[O:14])[CH2:12][NH2:13].[Cl:15][C:16]1[CH:17]=[C:18]([CH:22]=[CH:23][C:24]=1[Cl:25])[C:19](Cl)=[O:20].[OH-].[Na+]>ClCCl.O>[CH3:9][O:10][C:11](=[O:14])[CH2:12][NH:13][C:19](=[O:20])[C:18]1[CH:22]=[CH:23][C:24]([Cl:25])=[C:16]([Cl:15])[CH:17]=1 |f:1.2,4.5|

Inputs

Step One
Name
Quantity
24.55 g
Type
reactant
Smiles
ClC=1C=C(C(=O)Cl)C=CC1Cl
Name
Quantity
75 mL
Type
solvent
Smiles
ClCCl
Step Two
Name
solid
Quantity
26.18 g
Type
reactant
Smiles
Name
Quantity
300 mL
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
300 mL
Type
solvent
Smiles
ClCCl
Step Three
Name
Quantity
33 mL
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
14.7 g
Type
reactant
Smiles
Cl.COC(CN)=O
Name
Quantity
150 mL
Type
solvent
Smiles
ClCCl
Step Four
Name
Quantity
225 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
2 °C
Stirring
Type
CUSTOM
Details
The mixture was stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
The mixture was stirred for 1 hour at 2° C.
Duration
1 h
WAIT
Type
WAIT
Details
left
STIRRING
Type
STIRRING
Details
to stir at room temperature overnight (16 hours)
Duration
16 h
STIRRING
Type
STIRRING
Details
the mixture was stirred rapidly for 30 minutes at room temperature
Duration
30 min
CUSTOM
Type
CUSTOM
Details
The layers were separated
WASH
Type
WASH
Details
The organic layer was washed with water (225 mL)
CUSTOM
Type
CUSTOM
Details
evaporated to dryness
CUSTOM
Type
CUSTOM
Details
a rotary evaporator
CUSTOM
Type
CUSTOM
Details
to give an off-white solid
CONCENTRATION
Type
CONCENTRATION
Details
The lower organic layer was concentrated to dryness in vacuo (25.91 g, 84%)

Outcomes

Product
Name
Type
Smiles
COC(CNC(C1=CC(=C(C=C1)Cl)Cl)=O)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.